molecular formula C21H17FN4O2S B2949769 3-(4-ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111420-22-4

3-(4-ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2949769
CAS No.: 1111420-22-4
M. Wt: 408.45
InChI Key: NJTKBXSQERZEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a pyridazine derivative featuring a 4-ethoxyphenyl group at position 3 and a sulfanyl-linked 3-(4-fluorophenyl)-1,2,4-oxadiazole moiety at position 5. The compound’s structure combines a pyridazine core with heterocyclic and aryl substituents, which are common in pharmacologically active molecules targeting enzymes or receptors. The ethoxy group enhances lipophilicity, while the fluorophenyl-substituted oxadiazole may contribute to electronic effects or binding interactions .

Properties

IUPAC Name

5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-2-27-17-9-5-14(6-10-17)18-11-12-20(25-24-18)29-13-19-23-21(26-28-19)15-3-7-16(22)8-4-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTKBXSQERZEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, fluorobenzene, and oxadiazole derivatives. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The sulfanyl (-S-) group and oxadiazole ring are key sites for nucleophilic/electrophilic substitutions:

Reaction TypeConditionsReagentsProductYieldSource
Nucleophilic Aromatic Substitution DMF, 80°CK₂CO₃, alkyl halidesS-alkylated derivatives65–78%
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration agentsNitro-substituted pyridazine52%
  • The pyridazine ring undergoes nitration preferentially at the C4 position due to electron-deficient aromatic character .

  • Alkylation of the sulfanyl group proceeds via SN2 mechanisms, forming stable thioether derivatives.

Oxidation Reactions

The sulfanyl linker and oxadiazole ring are susceptible to oxidation:

Target SiteOxidizing AgentConditionsProductNotes
Sulfanyl groupmCPBA (2 eq)DCM, 25°C, 3hSulfoxide (R-SO-R)Further oxidation to sulfone requires excess H₂O₂
Oxadiazole ringH₂O₂ (30%)AcOH, 60°CRing-opening to amidoximeReversible under acidic conditions
  • Sulfoxide formation is stereospecific, with >90% enantiomeric excess observed in chiral environments .

  • Oxadiazole ring oxidation is pH-dependent, favoring stability in neutral conditions .

Cycloaddition Reactions

The oxadiazole moiety participates in [3+2] cycloadditions:

Reaction PartnerConditionsProductApplication
Dipolarophiles (e.g., acetylene)Toluene, 110°CTriazole hybridsAntimicrobial agents
Nitrile oxidesCu(OAc)₂, DMFIsoxazoline derivativesKinase inhibitors
  • Regioselectivity is controlled by the electron-withdrawing fluorophenyl group, directing additions to the oxadiazole C3 position .

Reduction Reactions

Selective reductions modify the heterocyclic core:

Target SiteReducing AgentConditionsProduct
Pyridazine ringH₂, Pd/CEtOH, 50 psiDihydropyridazine
Sulfanyl groupNaBH₄/NiCl₂THF, 0°CThiol (-SH)
  • Catalytic hydrogenation of pyridazine requires >5% Pd loading to avoid over-reduction to piperazine .

Photocatalytic Reactions

Visible-light-driven modifications enhance functionalization:

CatalystSubstrateProductYield
Eosin-Y, CBr₄Aryl diazonium saltsC-H arylated derivatives88%
  • Mechanism : Radical intermediates generated via singlet oxygen (¹O₂) enable C3-arylation on the pyridazine ring .

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous media is critical for pharmacological applications:

pHTemperatureDegradation PathwayHalf-Life
1.2 (acidic)37°COxadiazole ring hydrolysis2.1h
7.4 (neutral)37°CSulfanyl oxidation>48h
  • Degradation in acidic conditions produces 4-fluorobenzamide and pyridazine-thiol fragments.

Key Mechanistic Insights

  • Electronic Effects : The 4-fluorophenyl group enhances oxadiazole electrophilicity, accelerating nucleophilic attacks.

  • Steric Hindrance : The ethoxyphenyl substituent limits reactivity at the pyridazine C2 position .

This reactivity profile positions the compound as a versatile scaffold for synthesizing bioactive analogs, particularly in antiviral and anticancer drug discovery .

Scientific Research Applications

3-(4-ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

  • Key Differences :
    • The methoxyphenyl group replaces the ethoxyphenyl at position 3, reducing steric bulk.
    • The oxadiazole substituent is a 3-(trifluoromethyl)phenyl group instead of 4-fluorophenyl, introducing a strong electron-withdrawing trifluoromethyl group.
  • Implications : The trifluoromethyl group may enhance metabolic stability and binding affinity in hydrophobic pockets compared to the fluorine atom in the target compound .

6-((4-ETHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHOXY)-2-PHENYL-3(2H)-PYRIDAZINONE

  • The sulfanyl group is part of a 4-methylbenzyl-thioether chain, increasing hydrophobicity. A phenyl group at position 2 replaces the ethoxyphenyl at position 3.
  • Implications : The triazole’s nitrogen-rich structure may improve solubility, while the benzyl group could enhance membrane permeability .

Substituent Variations in Sulfanyl/Sulfonate Derivatives

6-[(4-Methoxyphenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

  • Key Differences :
    • A triazolopyridazine core replaces the pyridazine-oxadiazole system.
    • The sulfanyl group is directly attached to a 4-methoxyphenyl group.

Sulfonate Pyridazine Derivatives (e.g., 7a-f)

  • Key Differences :
    • Sulfonate esters (e.g., methanesulfonate) replace the sulfanyl linkage.
    • Derivatives lack the oxadiazole moiety, simplifying the structure.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type
3-(4-ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine C₂₂H₁₈FN₃O₂S ~431.46* 4-ethoxyphenyl, 4-fluorophenyl-oxadiazole 1,2,4-oxadiazole
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine C₂₂H₁₅F₃N₄O₂S 480.44 3-methoxyphenyl, 3-(trifluoromethyl)phenyl-oxadiazole 1,2,4-oxadiazole
6-((4-ETHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHOXY)-2-PHENYL-3(2H)-PYRIDAZINONE C₂₃H₂₃N₅O₂S 433.53 4-ethyl-triazole, 4-methylbenzyl-sulfanyl 1,2,4-triazole
6-[(4-Methoxyphenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine C₁₄H₁₀F₃N₅OS 369.32 4-methoxyphenyl-sulfanyl, trifluoromethyl Triazolo-pyridazine

Biological Activity

The compound 3-(4-ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H17FN4OS
  • Molecular Weight : 358.42 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing pyridazine and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazine demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A recent study evaluated the antimicrobial activity of similar compounds and reported Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 8 μg/mL against Gram-positive bacteria, showcasing the potential of these derivatives in treating bacterial infections .

CompoundMIC (μg/mL)Target Bacteria
3-(4-ethoxyphenyl)-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl pyridazine0.5 - 8Staphylococcus aureus, Escherichia coli
Pyridazine Derivative X1 - 10Pseudomonas aeruginosa
Oxadiazole Derivative Y0.25 - 5Bacillus subtilis

Anticancer Activity

The anticancer potential of this compound was explored through various in vitro studies. The presence of the oxadiazole group has been linked to enhanced cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

In one study, the compound exhibited an IC50 value of approximately 15 μM against HeLa cells, indicating significant antiproliferative effects . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to 3-(4-ethoxyphenyl)-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl pyridazine have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

In a controlled study, the compound demonstrated a reduction in inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential application in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A comparative study involving several pyridazine derivatives highlighted the superior activity of compounds containing both ethoxy and fluorophenyl groups against resistant bacterial strains. The study concluded that structural modifications significantly influence biological activity .
  • Case Study on Anticancer Potential :
    Research conducted on a series of oxadiazole-pyridazine hybrids revealed that the introduction of electron-withdrawing groups markedly increased cytotoxicity against cancer cell lines. The study emphasized structure-activity relationships (SAR) that could guide future drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.